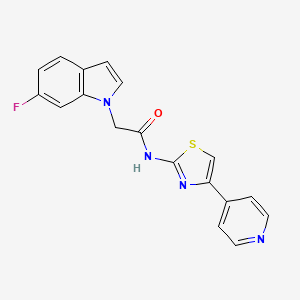
2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure incorporating an indole, pyridine, and thiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multi-step organic synthesis. The process might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Synthesis of the Thiazole Ring: The thiazole ring can be constructed using Hantzsch thiazole synthesis.
Coupling Reactions: The indole, pyridine, and thiazole moieties are then coupled using appropriate coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.
Reduction: Reduction reactions might target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Lacks the fluorine atom, which might affect its biological activity.
2-(6-chloro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Chlorine instead of fluorine, potentially altering its reactivity and interactions.
2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)oxazol-2-yl)acetamide: Oxazole ring instead of thiazole, which might influence its chemical properties.
Uniqueness
The presence of the fluorine atom and the specific arrangement of the indole, pyridine, and thiazole rings make 2-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide unique. These structural features can significantly impact its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H13FN4OS |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13FN4OS/c19-14-2-1-13-5-8-23(16(13)9-14)10-17(24)22-18-21-15(11-25-18)12-3-6-20-7-4-12/h1-9,11H,10H2,(H,21,22,24) |
InChI Key |
XLZQULODDJTJDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-leucine](/img/structure/B11007115.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11007120.png)
![methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate](/img/structure/B11007125.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11007137.png)
![2-methyl-1-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11007140.png)
![2-(1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11007141.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11007160.png)
![methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11007168.png)
![N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B11007173.png)
![Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11007181.png)
![(3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B11007189.png)
![2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11007199.png)
![2'-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11007202.png)
